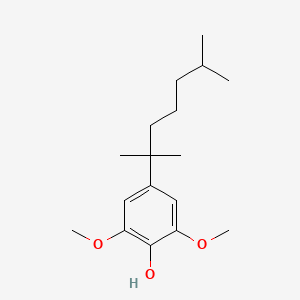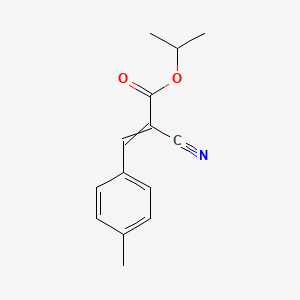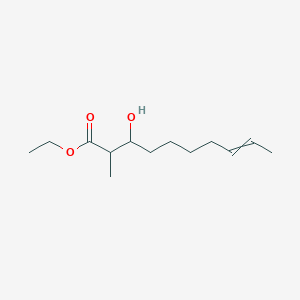
2,2-Dipentyl-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dipentyl-2H-1,3-benzodioxole is a chemical compound belonging to the benzodioxole family. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by two pentyl groups attached to the benzodioxole core, imparts specific chemical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipentyl-2H-1,3-benzodioxole typically involves the condensation of catechol with appropriate ketones or aldehydes. One efficient method utilizes ZrO₂/SO₄²⁻ as a catalyst in refluxing benzene or toluene. This method provides high yields and is advantageous due to its simplicity and efficiency .
Industrial Production Methods: Industrial production of this compound may involve continuous acylation processes. For instance, a mixture of 1,3-benzodioxole, propionic anhydride, and a catalyst such as Aquivion SO₃H® is heated to 120°C under stirring conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dipentyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Wissenschaftliche Forschungsanwendungen
2,2-Dipentyl-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dipentyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. For instance, benzodioxole derivatives have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s effects are mediated through binding to specific molecular targets, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-1,3-benzodioxole
- 2,2-Dichloro-1,3-benzodioxole
- 2,2-Diphenyl-1,3-benzodioxole
Comparison: 2,2-Dipentyl-2H-1,3-benzodioxole is unique due to its specific substitution pattern with two pentyl groups. This structural feature imparts distinct chemical and physical properties compared to other benzodioxole derivatives. For example, 2,2-Difluoro-1,3-benzodioxole and 2,2-Dichloro-1,3-benzodioxole have different reactivity profiles and applications due to the presence of halogen atoms .
Eigenschaften
CAS-Nummer |
293305-37-0 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2,2-dipentyl-1,3-benzodioxole |
InChI |
InChI=1S/C17H26O2/c1-3-5-9-13-17(14-10-6-4-2)18-15-11-7-8-12-16(15)19-17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
UIESZYFGHMOSGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(OC2=CC=CC=C2O1)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)


![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)



![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)



![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)

